REACTION_CXSMILES
|
[CH:1](Cl)(Cl)Cl.[OH-:5].[Na+].[C:7]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[OH:17])([CH3:10])([CH3:9])[CH3:8].Cl>O>[C:7]([C:11]1[CH:16]=[C:15]([CH:14]=[CH:13][C:12]=1[OH:17])[CH:1]=[O:5])([CH3:10])([CH3:8])[CH3:9] |f:1.2|
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 50° for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The oily layer that formed
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
DISTILLATION
|
Details
|
steam distilled
|
Type
|
DISTILLATION
|
Details
|
The residue from the steam distillation
|
Type
|
EXTRACTION
|
Details
|
extracted with 2N sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
the product formed
|
Type
|
CUSTOM
|
Details
|
was crystallised from petroleum ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=O)C=CC1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |